1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol
Overview
Description
1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol is an organic compound that features a bromopyridine moiety attached to a trifluoroethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol typically involves the reaction of 5-bromopyridine with trifluoroethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the trifluoroethanol, followed by nucleophilic substitution on the bromopyridine .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets and pathways. The trifluoroethanol group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The bromopyridine moiety can participate in various chemical reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
1-(5-Bromopyridin-2-yl)ethan-1-one: Similar structure but with an ethanone group instead of trifluoroethanol.
5-Bromo-2-(pyrrolidin-1-yl)pyridine: Contains a pyrrolidine group instead of trifluoroethanol.
Uniqueness: 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol is unique due to the presence of the trifluoroethanol group, which imparts distinct chemical properties such as increased lipophilicity and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-4-1-2-5(12-3-4)6(13)7(9,10)11/h1-3,6,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZRCEJNPBFIDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40736790 | |
Record name | 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40736790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917397-92-3 | |
Record name | 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40736790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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